molecular formula C21H19NO3S B2676631 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide CAS No. 923388-42-5

2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Cat. No.: B2676631
CAS No.: 923388-42-5
M. Wt: 365.45
InChI Key: YUCGEENRVORZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfonyl group and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps:

    Formation of the Acenaphthylene Intermediate: The initial step often involves the preparation of 1,2-dihydroacenaphthylene through the hydrogenation of acenaphthylene.

    Sulfonylation: The acenaphthylene intermediate is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzylsulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride and an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The acenaphthylene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)ethanone
  • 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide stands out due to its specific combination of functional groups. The presence of both the benzylsulfonyl and acenaphthylene moieties provides unique reactivity and binding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c23-20(14-26(24,25)13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCGEENRVORZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.